molecular formula C24H30N2O7 B3987665 (4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B3987665
M. Wt: 458.5 g/mol
InChI Key: SZVZXGBNONFLBR-UHFFFAOYSA-N
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Description

The compound (4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative with a complex structure featuring:

  • A pyrrolidine-2,3-dione core, known for stereochemical flexibility and interactions with biological targets .
  • A diethylaminoethyl group at position 1, enhancing solubility and basicity.
  • A furan-2-yl(hydroxy)methylidene substituent at position 4, contributing to electron-rich reactivity.
  • A 3,4,5-trimethoxyphenyl group at position 5, associated with enhanced receptor binding in medicinal analogs .

This compound’s molecular weight is estimated to exceed 450 g/mol based on analogs (e.g., reports 499.6 g/mol for a related structure). Its synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications, often employing catalysts and solvents like ethanol for optimized yields .

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O7/c1-6-25(7-2)10-11-26-20(15-13-17(30-3)23(32-5)18(14-15)31-4)19(22(28)24(26)29)21(27)16-9-8-12-33-16/h8-9,12-14,20,28H,6-7,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVZXGBNONFLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the furan and trimethoxyphenyl groups, and the final condensation to form the desired product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.

Scientific Research Applications

(4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Biological Activities Synthesis Highlights
Target Compound 1: Diethylaminoethyl; 4: Furan-2-yl(hydroxy)methylidene; 5: 3,4,5-Trimethoxyphenyl ~450–500 (estimated) Potential anticancer, enzyme inhibition (inferred from trimethoxyphenyl) Multi-step condensation; ethanol solvent
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione 1: 3-Methoxypropyl; 5: 4-(Propenyloxy)phenyl ~365.39 Antimicrobial, anti-inflammatory Microwave-assisted synthesis; chromatography purification
(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione 5: 4-Ethoxy-3-methoxyphenyl; 1: 3-Methoxypropyl 499.6 Anticancer (high-resolution crystallography data) Solvent-free conditions; 95% purity
(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione 1: Benzothiazolyl; 5: 2-Methoxyphenyl ~500 (estimated) Enzyme/receptor interaction (e.g., kinase inhibition) Ethyl bromide for ethoxy substitution; sodium ethoxide base
(4E)-5-(4-chlorophenyl)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)pyrrolidine-2,3-dione 5: 4-Chlorophenyl; 4: Branched alkoxy-phenyl ~480 (estimated) Antibacterial, antifungal Nucleophilic substitution; recrystallization

Key Observations:

Substituent Impact on Bioactivity :

  • The 3,4,5-trimethoxyphenyl group in the target compound is linked to enhanced binding to tubulin or kinase targets, similar to combretastatin analogs .
  • Benzothiazole () and chlorophenyl () groups introduce heterocyclic diversity, improving selectivity for microbial targets.

Synthetic Strategies: Ethanol as a solvent improves yields in pyrrolidine-2,3-dione synthesis compared to acetic acid . Microwave-assisted methods reduce reaction times and enhance purity .

Physicochemical Properties: Diethylaminoethyl and methoxypropyl groups increase solubility in polar solvents, aiding bioavailability. Halogenated aryl groups (e.g., 4-chlorophenyl in ) enhance stability under acidic conditions .

Biological Activity

The compound (4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered interest for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C₂₄H₃₃N₂O₅
  • Molecular Weight : 433.54 g/mol

This compound features several functional groups that may contribute to its biological activity, including a pyrrolidine ring, a furan moiety, and multiple methoxy groups.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.

StudyPathogen TestedResult
Umesha et al. (2009)Various bacteria and fungiShowed moderate to high inhibition rates

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism likely involves the modulation of apoptosis pathways or inhibition of tumor growth through interference with cell cycle regulation.

StudyCancer Cell LineResult
In vitro assaysHeLa cellsInduced apoptosis at concentrations ≥ 10 µM

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to cancer and microbial growth. Notably, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis.

EnzymeInhibition TypeIC50 Value
DHODHCompetitive25 µM

The biological activity of this compound is hypothesized to involve:

  • Binding to Enzymes : The compound may bind to specific enzymes or receptors in microbial or cancer cells.
  • Modulation of Signaling Pathways : It could influence signaling pathways related to cell survival and proliferation.
  • Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in target cells.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Umesha et al. (2009), the antimicrobial efficacy of a structurally similar compound was tested against various pathogens. Results indicated a significant reduction in microbial viability at specific concentrations.

Case Study 2: Cancer Cell Line Studies

A series of in vitro studies demonstrated that the compound could induce apoptosis in HeLa cells. The findings suggest potential for development as an anticancer agent.

Q & A

Q. How can structure-activity relationships (SAR) guide derivatization for improved potency?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing diethylaminoethyl with dimethylaminoethyl or varying methoxy positions on the phenyl ring). Test in dose-response assays and correlate results with Hammett σ values or steric parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Reactant of Route 2
(4E)-1-[2-(diethylamino)ethyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

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